molecular formula C22H23NO4 B2985692 (S)-3-(1-(((9H-Fluoren-9-yl)methoxy)carbonyl)pyrrolidin-2-yl)propanoic acid CAS No. 1013997-51-7

(S)-3-(1-(((9H-Fluoren-9-yl)methoxy)carbonyl)pyrrolidin-2-yl)propanoic acid

Cat. No.: B2985692
CAS No.: 1013997-51-7
M. Wt: 365.429
InChI Key: IFUWGSCZSKIAIA-HNNXBMFYSA-N
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Description

The compound is a derivative of proline, an amino acid, with a fluorenylmethyloxycarbonyl (Fmoc) group attached. The Fmoc group is commonly used in peptide synthesis as a protective group for the amino group .


Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of the corresponding pyrrolidine carboxylic acid with 9-fluorenylmethyl chloroformate (Fmoc-Cl) in the presence of a base .


Molecular Structure Analysis

The molecule contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom. It also has a fluorene group attached through a methoxy carbonyl linkage .


Chemical Reactions Analysis

In peptide synthesis, the Fmoc group can be removed under mildly basic conditions, revealing the free amino group. This allows the amino acid to react with the next amino acid in the sequence .

Scientific Research Applications

Protection of Hydroxy-Groups in Synthesis

The fluorenyl-9-ylmethoxycarbonyl (Fmoc) group is utilized to protect hydroxy-groups during the synthesis process. It is compatible with a variety of acid- and base-labile protecting groups and can be conveniently removed without affecting other sensitive groups, demonstrating its utility in complex synthetic pathways, such as the synthesis of nucleic acid fragments (Gioeli & Chattopadhyaya, 1982).

Material Science and Polymer Chemistry

In material science, the compound's derivatives, such as fluorene-based aromatic polyamides, are noted for their solubility in organic solvents and their ability to form transparent, flexible, and tough films. These materials exhibit high thermal stability, making them suitable for advanced material applications (Hsiao, Yang, & Lin, 1999).

Solar Cell Enhancements

In the realm of renewable energy, fluorene scaffolds incorporated with pyridine have been developed as efficient cathode-modifying layers for polymer solar cells. These novel materials improve power conversion efficiency due to their favorable interfacial properties and solution processability, highlighting the compound's contribution to enhancing solar cell performance (Chen et al., 2017).

Environmental Remediation

Research into the degradation of polycyclic aromatic hydrocarbons by Mycobacterium sp. strain PYR-1 has identified fluorene derivatives as key intermediates. This study underscores the significance of understanding fluorene's reactivity in developing bioremediation strategies for persistent organic pollutants (Kelley et al., 1993).

Nanotechnology

Fluorene-derivatives are used as surfactants for carbon nanotubes (CNTs), demonstrating their ability to create homogeneous aqueous nanotube dispersions. This application is pivotal for the development of nanotechnology-based materials and devices, providing a foundation for innovative approaches to manipulating nanotube dispersions (Cousins et al., 2009).

Mechanism of Action

As a potential building block in peptide synthesis, this compound’s mechanism of action would depend on the specific peptide it’s incorporated into .

Future Directions

The future directions for this compound would likely involve its use in the synthesis of peptides, potentially for the development of new drugs or biological research .

Properties

IUPAC Name

3-[(2S)-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidin-2-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO4/c24-21(25)12-11-15-6-5-13-23(15)22(26)27-14-20-18-9-3-1-7-16(18)17-8-2-4-10-19(17)20/h1-4,7-10,15,20H,5-6,11-14H2,(H,24,25)/t15-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFUWGSCZSKIAIA-HNNXBMFYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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